

An In-depth Technical Guide to the Mechanism of Action of NCI-006

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the terminal step of aerobic glycolysis.[1][2] Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this pyrazole-based compound demonstrates significant on-target activity in preclinical cancer models.[3][4] NCI-006 inhibits both LDHA and LDHB isoforms with nanomolar potency, leading to the disruption of tumor metabolism, induction of apoptosis, and inhibition of tumor growth.[1][2] Notably, inhibition of LDH by NCI-006 induces a rapid metabolic rewiring in tumor cells, creating a vulnerability that can be exploited by combination therapy. This guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to NCI-006.

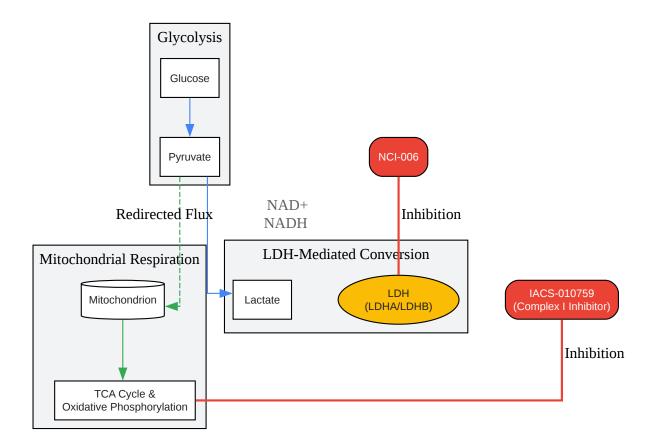
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

The primary mechanism of action of **NCI-006** is the direct inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+.[5] In many cancer cells, this reaction is a crucial component of the Warburg effect, allowing for high rates of glycolysis even in the presence of oxygen. By blocking LDH, **NCI-006** disrupts several key cellular processes:



- Inhibition of Glycolysis: **NCI-006** blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This reduces the cell's ability to generate ATP through glycolysis and regenerates the NAD+ necessary for continued glycolytic flux.[1][2]
- Alteration of Redox State: The inhibition of LDH leads to a decrease in the NAD+/NADH ratio within the cell.[1][2]
- Induction of Apoptosis: By disrupting cellular metabolism and energy production, NCI-006
 has been shown to induce apoptosis in cancer cells.[1][2]

Signaling Pathway: NCI-006 Action and Metabolic Rewiring



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Caption: NCI-006 inhibits LDH, causing metabolic rewiring toward mitochondrial respiration.

Quantitative Data Summary

The following tables summarize the key quantitative data for NCI-006 from preclinical studies.

Table 1: In Vitro Inhibitory Activity

Parameter	Target/Cell Line	Value	Reference
IC50	LDHA	0.06 μΜ	[1][2]
IC ₅₀	LDHB	0.03 μΜ	[1][2]
EC₅₀ (Lactate Secretion)	MIA PaCa-2 Cells	0.37 μΜ	[1][2]
EC₅₀ (Lactate Secretion)	HT29 Cells	0.53 μΜ	[1][2]
EC₅₀ (Lactate Secretion)	Human Red Blood Cells	2.1 μΜ	[1][2]
EC ₅₀ (Lactate Secretion)	Mouse Red Blood Cells	1.6 μΜ	[1][2]
IC50 (Cell Proliferation)	Ewing Sarcoma Cells	100 - 200 nM	[3]

Table 2: In Vivo Dosing and Administration



Cancer Model	Animal Model	Dose & Route	Schedule	Outcome	Reference
Pancreatic (MIA PaCa-2)	Athymic Nude Mice	50 mg/kg, IV	Every other day for 2 weeks	Slowed tumor growth	[1]
Colorectal (HT29)	Athymic Nude Mice	50 mg/kg, IV	Every other day for 2 weeks	Slowed tumor growth	[1]
Colorectal/Ga stric	Nude Mice	40 mg/kg, IV	2-3 times/week for 1-2 weeks	Inhibited tumor growth (with IACS- 010759)	[1]
Pancreatic (MIA PaCa-2)	Athymic Nude Mice	50 mg/kg, PO	Single dose	~80% LDH inhibition at 8h	[6]

Metabolic Rewiring and Combination Therapy

A critical finding from in vivo studies is that upon LDH inhibition by **NCI-006**, cancer cells rapidly rewire their metabolism.[7][8] Within 30 minutes of administration, pyruvate is redirected away from lactate production and towards mitochondrial metabolism, specifically the TCA cycle and oxidative phosphorylation (OXPHOS).[7][8][9] This metabolic plasticity allows tumor cells to compensate for the block in glycolysis and sustain energy production, thereby limiting the single-agent efficacy of **NCI-006**.

This adaptive response creates a new vulnerability. The increased reliance on mitochondrial respiration makes the tumor cells susceptible to inhibitors of this pathway. The combination of **NCI-006** with IACS-010759, a potent and selective inhibitor of mitochondrial complex I, has been shown to be highly effective.[7][8] IACS-010759 blocks cellular respiration, preventing the compensatory energy generation.[7][10] This dual inhibition of glycolysis and OXPHOS suppresses the metabolic plasticity of the tumor, leading to significantly prolonged tumor growth inhibition compared to either agent alone.[7][10][11]



Experimental Protocols In Vitro LDH Inhibition Assay

- Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of NCI-006 against purified LDH enzymes.
- Protocol:
 - Recombinant human LDHA and LDHB enzymes are used.
 - The assay is performed in a 96-well plate format.
 - The reaction mixture contains the enzyme, NADH, and varying concentrations of NCI-006 dissolved in DMSO.
 - The reaction is initiated by the addition of the substrate, pyruvate.
 - The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Lactate Secretion Assay

- Principle: To measure the half-maximal effective concentration (EC₅₀) of NCI-006 for inhibiting lactate production in cancer cell lines.
- Protocol:
 - Cells (e.g., MIA PaCa-2, HT29) are seeded in 96-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing serial dilutions of NCI-006.
 - Cells are incubated for a specified period (e.g., 1-2 hours).
 - Aliquots of the culture medium are collected.



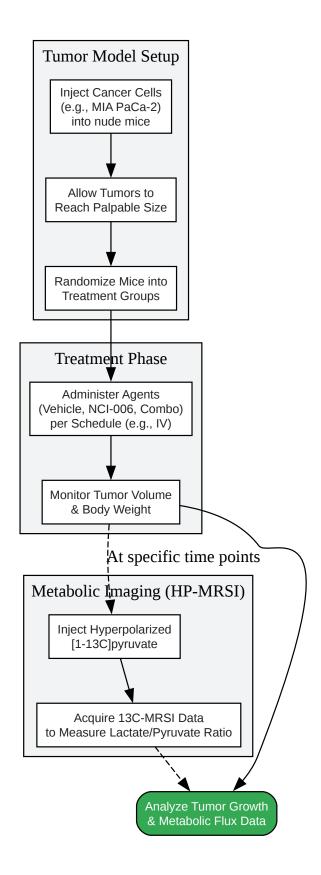
- Lactate concentration in the medium is measured using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
- EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

- Principle: To evaluate the anti-tumor efficacy of NCI-006 alone and in combination in a mouse model.
- · Protocol:
 - Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into treatment groups (e.g., Vehicle, NCI-006, IACS-010759, Combination).
 - NCI-006 is formulated for intravenous (IV) or oral (PO) administration. For IV use, the compound can be dissolved in a solution of 0.1N NaOH, PBS, and pH-adjusted with 1N HCI.[3]
 - Drugs are administered according to a predefined schedule (e.g., 50 mg/kg, IV, every other day).
 - Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
 - Efficacy is determined by comparing the tumor growth rates between the treatment and vehicle control groups.

Experimental Workflow: In Vivo Efficacy and Metabolic Imaging Study





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